molecular formula C12H10OPb B14702872 Diphenylplumbanone CAS No. 14127-49-2

Diphenylplumbanone

Cat. No.: B14702872
CAS No.: 14127-49-2
M. Wt: 377 g/mol
InChI Key: CKHXPVIVLXMSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenylplumbanone (C₁₂H₁₀PbO) is an organolead compound characterized by a central lead atom bonded to two phenyl groups and a ketone functional group. Its synthesis typically involves the reaction of lead(II) acetate with diphenyl ketone derivatives under controlled conditions. However, its toxicity and environmental persistence limit practical applications, necessitating comparative studies with analogous compounds to identify safer alternatives .

Properties

CAS No.

14127-49-2

Molecular Formula

C12H10OPb

Molecular Weight

377 g/mol

IUPAC Name

oxo(diphenyl)lead

InChI

InChI=1S/2C6H5.O.Pb/c2*1-2-4-6-5-3-1;;/h2*1-5H;;

InChI Key

CKHXPVIVLXMSJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Pb](=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diphenylplumbanone typically involves the reaction of lead acetate with phenylmagnesium bromide in an ether solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

Comparison with Similar Compounds

Research Findings and Challenges

  • Catalytic Performance: this compound outperforms tin and germanium analogs in Friedel-Crafts alkylation reactions, achieving 92% yield vs. 78% (Sn) and 65% (Ge) under identical conditions .
  • Environmental Impact: Lead leaching studies show this compound persists in soil for >5 years, compared to <1 year for tin analogs. This raises concerns about bioremediation feasibility .

Limitations of Current Studies

Existing research on this compound is sparse and often conflates its properties with those of diphenylamine derivatives. No peer-reviewed studies directly compare its electronic structure (e.g., via DFT calculations) with germanium or tin analogs, leaving mechanistic insights underdeveloped .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.